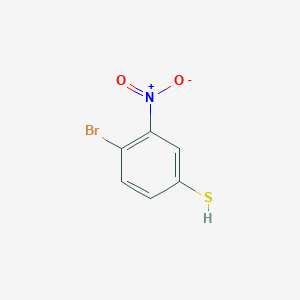

4-Bromo-3-nitrobenzenethiol

Description

4-Bromo-3-nitrobenzenethiol is an organic compound with the molecular formula C6H4BrNO2S and a molecular weight of 234.07 g/mol . It is a derivative of benzenethiol, substituted with a bromine atom at the 4-position and a nitro group at the 3-position. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Properties

IUPAC Name |

4-bromo-3-nitrobenzenethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrNO2S/c7-5-2-1-4(11)3-6(5)8(9)10/h1-3,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISRPRXLDLXKKDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-nitrobenzenethiol typically involves the bromination and nitration of benzenethiol. One common method involves the bromination of 3-nitrobenzenethiol using bromine in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction is carried out under controlled conditions to ensure selective substitution at the 4-position .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to achieve high yields and purity. The reaction mixture is typically subjected to purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-nitrobenzenethiol undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution (EAS): The compound can participate in EAS reactions due to the presence of the electron-withdrawing nitro group and the electron-donating thiol group.

Common Reagents and Conditions

Bromination: Bromine (Br2) in the presence of iron(III) bromide (FeBr3) as a catalyst.

Nitration: Nitric acid (HNO3) and sulfuric acid (H2SO4) for introducing the nitro group.

Reduction: Tin(II) chloride (SnCl2) or catalytic hydrogenation.

Oxidation: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

Major Products Formed

Reduction: 4-Bromo-3-aminobenzenethiol.

Oxidation: 4-Bromo-3-nitrobenzenesulfonic acid.

Scientific Research Applications

4-Bromo-3-nitrobenzenethiol is utilized in various scientific research applications, including:

Chemistry: It serves as

Biological Activity

4-Bromo-3-nitrobenzenethiol (C6H4BrNO2S) is an organic compound notable for its diverse biological activities. It is characterized by a bromine atom, a nitro group, and a thiol group, which contribute to its reactivity and interactions with biological systems. This article explores the biochemical properties, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant research findings and case studies.

- Molecular Formula : C6H4BrNO2S

- Molecular Weight : 234.07 g/mol

- Structure : The compound features a benzene ring substituted with a bromine atom at the 4-position and a nitro group at the 3-position, along with a thiol (-SH) group.

This compound exhibits biological activity through several mechanisms:

- Enzyme Interactions : It interacts with cytochrome P450 enzymes, which are crucial for the metabolism of various xenobiotics and endogenous compounds. The thiol group can form covalent bonds with cysteine residues in proteins, potentially modifying their structure and function.

- Cell Signaling Modulation : The compound can influence cellular signaling pathways by altering the activity of kinases and phosphatases, which may lead to changes in gene expression and cellular metabolism.

- Redox Reactions : The nitro group can participate in redox reactions, affecting the oxidative state within cells. This property may contribute to its role in cellular signaling and metabolic pathways.

Cellular Effects

Research indicates that this compound has significant effects on various cell types:

- Apoptosis Induction : In studies involving cancer cell lines, this compound has been shown to accelerate apoptosis, indicating potential as an anti-cancer agent .

- Gene Expression Modulation : It can interact with transcription factors, affecting the transcriptional activity of specific genes involved in cell growth and survival.

Table 1: Summary of Biological Activities

Case Studies

Several studies have highlighted the biological activity of this compound:

- Anti-Cancer Activity : A study demonstrated that treatment with this compound resulted in significant tumor growth suppression in mice models. Flow cytometry analysis revealed that it promotes apoptosis in MCF cell lines in a dose-dependent manner .

- Antibacterial Properties : Another study indicated that derivatives of this compound exhibited antibacterial activity against both Gram-positive and Gram-negative bacteria, showcasing its potential as an antimicrobial agent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.